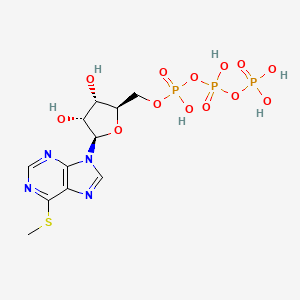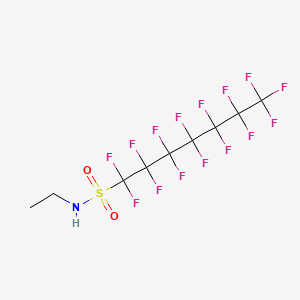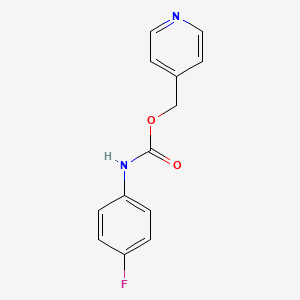
Ethanesulfonyl azide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethanesulfonyl azide is an organic compound with the molecular formula C₂H₅N₃O₂S. It is a member of the azide family, characterized by the presence of the azide functional group (-N₃). This compound is known for its reactivity and is used in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions: Ethanesulfonyl azide can be synthesized through several methods. One common approach involves the reaction of ethanesulfonyl chloride with sodium azide in an organic solvent such as ethanol or methanol. The reaction typically proceeds under mild conditions, and the product can be purified through distillation or recrystallization .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and safety, given the potentially explosive nature of azides. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize risks .
化学反応の分析
Types of Reactions: Ethanesulfonyl azide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the azide group is replaced by other nucleophiles.
Reduction Reactions: this compound can be reduced to primary amines using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Cycloaddition Reactions:
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN₃) in polar aprotic solvents like acetonitrile (CH₃CN) or dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) with hydrogen gas (H₂).
Cycloaddition: Alkynes in the presence of copper catalysts (CuAAC reaction).
Major Products:
Substitution: Alkyl azides.
Reduction: Primary amines.
Cycloaddition: Triazoles.
科学的研究の応用
Ethanesulfonyl azide has a wide range of applications in scientific research:
作用機序
The reactivity of ethanesulfonyl azide is primarily due to the azide functional group. In nucleophilic substitution reactions, the azide ion (N₃⁻) acts as a nucleophile, attacking electrophilic centers and displacing leaving groups. In reduction reactions, the azide group is converted to an amine, releasing nitrogen gas (N₂) in the process . The cycloaddition reactions involve the formation of a five-membered ring through the interaction of the azide group with alkynes .
類似化合物との比較
Methanesulfonyl azide: Similar in structure but with a methyl group instead of an ethyl group.
Benzenesulfonyl azide: Contains a benzene ring and is used in similar reactions but offers different reactivity and selectivity.
Uniqueness: this compound is unique due to its balance of reactivity and stability, making it suitable for a wide range of applications. Its ethyl group provides a slightly different steric and electronic environment compared to its methyl and benzene counterparts, influencing its reactivity and the types of reactions it can undergo .
特性
CAS番号 |
70284-09-2 |
|---|---|
分子式 |
C2H5N3O2S |
分子量 |
135.15 g/mol |
IUPAC名 |
N-diazoethanesulfonamide |
InChI |
InChI=1S/C2H5N3O2S/c1-2-8(6,7)5-4-3/h2H2,1H3 |
InChIキー |
OJKPTXBAXARIHC-UHFFFAOYSA-N |
正規SMILES |
CCS(=O)(=O)N=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Ethyl 5,6-Dihydro-7,8-dimethyl-4,5-dioxo-4H-pyrano[3,2-c]quinoline-2-carboxylic Acid Ester](/img/structure/B13415804.png)

![N-[3-(Trifluoroacetyl)phenyl]formamide](/img/structure/B13415816.png)


![2,7-Naphthalenedisulfonic acid, 3,3'-[(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[5-amino-4-hydroxy-, monolithium trisodium salt](/img/structure/B13415835.png)


![1-Butyryl-4-[3-(4-hydroxy-phenyl)-allyl]-piperazine](/img/structure/B13415852.png)

